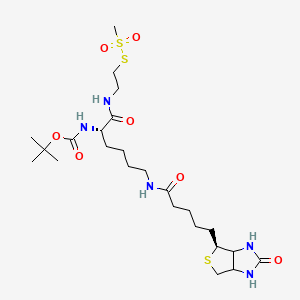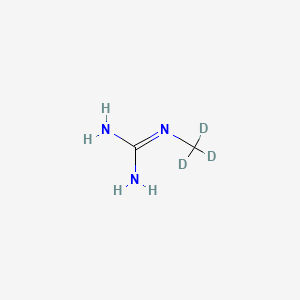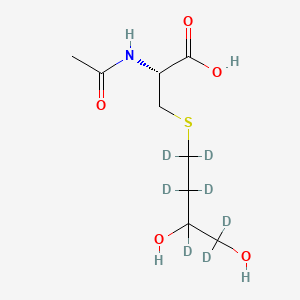
rac N-Bisdesmethyl Tramadol, Hydrochloride
Vue d'ensemble
Description
Rac N-Bisdesmethyl Tramadol Hydrochloride, also known as Rac-BTM-HCl, is a synthetic opioid analgesic drug that has recently been developed to treat moderate to severe pain. Rac-BTM-HCl is a derivative of tramadol, a widely used opioid analgesic drug, and has been found to have a higher potency and a longer duration of action compared to tramadol. Rac-BTM-HCl is a semi-synthetic opioid that has been developed as an alternative to existing opioids due to its improved efficacy and safety profile. Rac-BTM-HCl has been studied extensively in both laboratory and clinical settings and has been found to be an effective analgesic drug with a low risk of abuse and addiction.
Applications De Recherche Scientifique
Rac N-Bisdesmethyl Tramadol, Hydrochloride has been studied extensively in laboratory and clinical settings, and has been found to be an effective analgesic drug with a low risk of abuse and addiction. rac N-Bisdesmethyl Tramadol, Hydrochloride has been used in scientific studies to investigate the efficacy of opioid analgesics, the mechanism of action of opioid analgesics, and the biochemical and physiological effects of opioid analgesics. rac N-Bisdesmethyl Tramadol, Hydrochloride has also been used to study the effects of opioid agonists and antagonists on the central nervous system and to investigate the potential for abuse and addiction.
Mécanisme D'action
Rac N-Bisdesmethyl Tramadol, Hydrochloride is an opioid agonist, meaning that it binds to opioid receptors in the body and activates them. This activation of opioid receptors results in the release of neurotransmitters, such as serotonin and dopamine, which reduce the perception of pain and produce a feeling of euphoria. rac N-Bisdesmethyl Tramadol, Hydrochloride is an agonist at both mu- and kappa-opioid receptors, and has been found to have a higher potency and longer duration of action than other opioid agonists.
Biochemical and Physiological Effects
rac N-Bisdesmethyl Tramadol, Hydrochloride has been found to produce a range of biochemical and physiological effects. rac N-Bisdesmethyl Tramadol, Hydrochloride has been found to reduce the perception of pain and produce a feeling of euphoria. rac N-Bisdesmethyl Tramadol, Hydrochloride has also been found to have an anti-inflammatory effect and to reduce the release of pro-inflammatory cytokines. rac N-Bisdesmethyl Tramadol, Hydrochloride has also been found to have an antidepressant effect, and to reduce anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
Rac N-Bisdesmethyl Tramadol, Hydrochloride has several advantages and limitations when used in laboratory experiments. The main advantage of using rac N-Bisdesmethyl Tramadol, Hydrochloride is its high potency and long duration of action, which makes it an ideal candidate for use in laboratory experiments. The main limitation of using rac N-Bisdesmethyl Tramadol, Hydrochloride is its potential for abuse and addiction, which makes it important to ensure that laboratory experiments are conducted in a safe and responsible manner.
Orientations Futures
The potential applications of rac N-Bisdesmethyl Tramadol, Hydrochloride are numerous, and there are many potential future directions for research. These future directions include further studies into the efficacy and safety of rac N-Bisdesmethyl Tramadol, Hydrochloride, the development of novel methods for the synthesis of rac N-Bisdesmethyl Tramadol, Hydrochloride, the investigation of the effects of rac N-Bisdesmethyl Tramadol, Hydrochloride on the central nervous system, and the development of novel therapeutic applications for rac N-Bisdesmethyl Tramadol, Hydrochloride. Additionally, further research into the biochemical and physiological effects of rac N-Bisdesmethyl Tramadol, Hydrochloride could lead to the development of novel therapeutic strategies for the treatment of pain and other conditions.
Méthodes De Synthèse
Rac N-Bisdesmethyl Tramadol, Hydrochloride is synthesized by a process known as reductive amination. This process involves the reaction of an amine, such as aniline, with an aldehyde, such as benzaldehyde, in the presence of a reducing agent, such as sodium cyanoborohydride. The resulting product is then reacted with hydrochloric acid to form the desired rac N-Bisdesmethyl Tramadol, Hydrochloride. This synthesis method is relatively simple and efficient, and the resulting product is highly pure.
Propriétés
IUPAC Name |
(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15;/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3;1H/t12-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXUWQWSARNJX-OJMBIDBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747168 | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Bisdesmethyl Tramadol, Hydrochloride | |
CAS RN |
541505-91-3 | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)







![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)


